Introduction: A Versatile Building Block for Unnatural Amino Acids
Introduction: A Versatile Building Block for Unnatural Amino Acids
An In-Depth Technical Guide to 2-Amino-3-ethoxy-3-oxopropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
2-Amino-3-ethoxy-3-oxopropanoic acid (also known as ethyl hydrogen aminomalonate), registered under CAS Number 91469-69-1, is an asymmetrically substituted amino-malonate derivative. It serves as a highly valuable and versatile intermediate in synthetic organic chemistry, particularly in the design and synthesis of non-proteinogenic (unnatural) α-amino acids.[1] These unnatural amino acids are critical components in modern drug discovery, enabling the development of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced stability, potency, and pharmacokinetic profiles.[2][3]
Unlike its more common precursor, diethyl aminomalonate, the monoester structure of 2-amino-3-ethoxy-3-oxopropanoic acid offers distinct synthetic advantages. Possessing a free carboxylic acid, a protected carboxylic acid (as an ethyl ester), and a primary amine on the same carbon atom, it provides a scaffold ripe for orthogonal chemical modifications. This guide offers a comprehensive overview of its properties, a detailed exploration of its synthesis from readily available starting materials, and a look into its applications as a pivotal tool for researchers and scientists in medicinal chemistry and drug development.
Physicochemical and Computed Properties
Precise experimental data for 2-Amino-3-ethoxy-3-oxopropanoic acid is not widely published, a common challenge for reactive intermediates. However, its properties can be reliably estimated through computational models and inferred from its more stable, amine-protected analogue, N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid.
| Property | 2-Amino-3-ethoxy-3-oxopropanoic acid (CAS 91469-69-1) | N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid (CAS 137401-45-7) |
| Molecular Formula | C₅H₉NO₄ | C₁₀H₁₇NO₆ |
| Molecular Weight | 147.13 g/mol [4] | 247.24 g/mol [5] |
| IUPAC Name | 2-amino-3-ethoxy-3-oxopropanoic acid[4] | 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid |
| Appearance | Not specified (predicted solid) | Solid |
| XLogP3 (Computed) | -2.9[4] | 0.9 |
| Hydrogen Bond Donors | 2 (Computed)[4] | 2 |
| Hydrogen Bond Acceptors | 4 (Computed)[4] | 6 |
| Rotatable Bond Count | 3 (Computed)[4] | 6 |
| Storage Temperature | Not specified (Store cold recommended) | 2-8°C, Sealed in dry |
Synthesis Pathway: From Diethyl Malonate to a Versatile Monoester
The synthesis of 2-Amino-3-ethoxy-3-oxopropanoic acid is best understood as a multi-step process that begins with the widely available starting material, diethyl malonate. The overall strategy involves the introduction of an amino group at the α-position, followed by the selective hydrolysis of one of the two ethyl ester functionalities.
Caption: Overall workflow for the synthesis of the target compound.
Step 1 & 2: Preparation of Diethyl Aminomalonate Hydrochloride
The initial steps focus on creating the key precursor, diethyl aminomalonate, which is typically isolated as its more stable hydrochloride salt.[6] This is a well-established, high-yielding process.
Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride [1][7]
-
Nitrosation:
-
In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to stir and warm to room temperature for approximately 20 hours.
-
Perform a workup by separating the organic layer, washing with water, and removing the solvent under reduced pressure to yield diethyl oximinomalonate. The nitrosation of diethyl malonate proceeds via the formation of nitrous acid in situ, which then reacts with the enol form of the malonate.[8]
-
-
Catalytic Hydrogenation and Salt Formation:
-
Charge a hydrogenation reactor with the diethyl oximinomalonate from the previous step, absolute ethanol as the solvent, and a suitable catalyst (e.g., Palladium on charcoal or a Nickel-based catalyst).[1][6]
-
Pressurize the reactor with hydrogen gas (e.g., 1.0-2.0 MPa) and heat to 40-50°C.
-
Maintain stirring for several hours until hydrogen uptake ceases. The catalyst facilitates the reduction of the oxime group to a primary amine.
-
After cooling and safely venting the reactor, filter off the catalyst.
-
Cool the resulting ethanolic solution of diethyl aminomalonate to 0-5°C.
-
Slowly add a solution of hydrogen chloride in ethanol. The hydrochloride salt will precipitate out of the solution.
-
Collect the white solid by filtration, wash with a non-polar solvent like acetone or ether, and dry under vacuum to yield diethyl aminomalonate hydrochloride.[1] The free base, diethyl aminomalonate, is less stable than its salt form and is prone to condensation reactions.[6][9]
-
Step 3: Selective Monohydrolysis - The Key Transformation
The crucial step to obtain 2-Amino-3-ethoxy-3-oxopropanoic acid is the selective saponification of only one of the two ester groups of diethyl aminomalonate. Achieving high selectivity in the monohydrolysis of symmetric diesters is a classic challenge in organic synthesis. The strategy relies on carefully controlled reaction conditions to favor the formation of the mono-acid over the di-acid.[10]
Caption: Reaction scheme for selective monohydrolysis.
Protocol 2: Generalized Selective Monohydrolysis [10][11]
-
Reaction Setup:
-
Dissolve diethyl aminomalonate hydrochloride in a mixture of tetrahydrofuran (THF) and water. Neutralize the hydrochloride with a suitable base if starting from the salt. If starting from the free amine, dissolve directly.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
-
Saponification:
-
Slowly add a pre-chilled aqueous solution of potassium hydroxide (KOH) (0.8-1.2 equivalents) dropwise over an extended period. The use of a slight sub-stoichiometric or stoichiometric amount of base is critical to prevent the second hydrolysis step. Low temperature slows the rate of both hydrolysis reactions, but the statistical advantage and potential electronic differences after the first hydrolysis help favor the monoester product.
-
-
Workup and Isolation:
-
After the addition is complete, stir the reaction at 0°C for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the starting material is consumed, carefully acidify the reaction mixture to a slightly acidic pH with cold, dilute HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-ethoxy-3-oxopropanoic acid. Further purification can be achieved via crystallization or chromatography if necessary.
-
Reactivity and Application in Unnatural Amino Acid Synthesis
The primary utility of 2-Amino-3-ethoxy-3-oxopropanoic acid stems from its application in the malonic ester synthesis, a robust method for preparing α-amino acids.[1][2] The process involves N-protection, alkylation of the α-carbon, and finally, hydrolysis and decarboxylation.
Caption: General scheme for unnatural amino acid synthesis.
Protocol 3: Synthesis of a Phenylalanine Analogue
-
N-Protection:
-
Dissolve 2-Amino-3-ethoxy-3-oxopropanoic acid (1.0 eq) in a suitable solvent like dioxane/water.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as sodium bicarbonate or triethylamine.
-
Stir at room temperature until the reaction is complete. The Boc group protects the amine, preventing it from interfering with subsequent steps and increasing the acidity of the α-proton.
-
Perform an acidic workup and extract the N-Boc protected product.
-
-
Alkylation:
-
Dissolve the N-Boc protected monoester in an anhydrous solvent like THF or DMF.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature (e.g., 0°C or -78°C) to deprotonate the α-carbon, forming an enolate.[12]
-
Add an alkylating agent, such as benzyl bromide (R-X), and allow the reaction to proceed. The enolate acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction.[13]
-
-
Hydrolysis and Decarboxylation:
-
To the alkylated intermediate, add a strong acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours.[1] The acidic conditions simultaneously hydrolyze the ethyl ester and cleave the Boc protecting group.
-
The resulting N-unprotected alkylated malonic acid is unstable at high temperatures and readily undergoes decarboxylation (loss of CO₂) to yield the final α-amino acid product (in this case, phenylalanine).[14]
-
Isolate the product after cooling and crystallization or other purification methods.
-
Significance in Medicinal Chemistry and Drug Development
The ability to synthesize a vast array of unnatural amino acids is a cornerstone of modern medicinal chemistry. By incorporating these custom-designed building blocks, researchers can:
-
Enhance Metabolic Stability: Introducing non-natural side chains or α,α-disubstitution can block enzymatic degradation of peptide-based drugs.[3]
-
Modulate Receptor Binding: Fine-tuning the size, stereochemistry, and electronic properties of an amino acid side chain allows for the optimization of drug-target interactions.[15]
-
Constrain Peptide Conformation: Incorporating cyclic or sterically hindered amino acids can lock a peptide into a specific bioactive conformation, increasing its potency and selectivity.[3]
-
Improve Pharmacokinetic Properties: Amino acid moieties can be used in prodrug strategies to improve solubility or to hijack amino acid transporters for enhanced absorption and targeted delivery.
2-Amino-3-ethoxy-3-oxopropanoic acid, as a direct precursor to these valuable building blocks, represents a critical tool in the arsenal of the drug development professional.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Based on its N-Boc analogue, it is recommended to store the compound in a tightly sealed container in a dry, cool place (2-8°C).
-
Hazards (Inferred): Assumed to be an irritant to the skin, eyes, and respiratory system. Handle as a potentially harmful chemical.
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